molecular formula C14H13BFNO3 B8085632 B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid

B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid

Cat. No.: B8085632
M. Wt: 273.07 g/mol
InChI Key: GHODZRCPFKAHCA-UHFFFAOYSA-N
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Description

B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid group allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid typically involves the following steps:

  • Formation of the Intermediate Amide: : The initial step involves the reaction of 4-fluorobenzylamine with 4-carboxybenzoyl chloride to form the intermediate amide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    4-fluorobenzylamine+4-carboxybenzoyl chlorideIntermediate Amide+HCl\text{4-fluorobenzylamine} + \text{4-carboxybenzoyl chloride} \rightarrow \text{Intermediate Amide} + \text{HCl} 4-fluorobenzylamine+4-carboxybenzoyl chloride→Intermediate Amide+HCl

  • Boronic Acid Formation: : The intermediate amide is then reacted with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. This step forms the desired boronic acid compound.

    Intermediate Amide+bis(pinacolato)diboronB-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid\text{Intermediate Amide} + \text{bis(pinacolato)diboron} \rightarrow \text{this compound} Intermediate Amide+bis(pinacolato)diboron→B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and to handle the large volumes of reagents and products.

Chemical Reactions Analysis

Types of Reactions

  • Suzuki-Miyaura Coupling: : This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+Aryl HalideBiaryl Compound\text{B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid} + \text{Aryl Halide} \rightarrow \text{Biaryl Compound} B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+Aryl Halide→Biaryl Compound

  • Oxidation: : The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+H2O2Phenol\text{this compound} + \text{H}_2\text{O}_2 \rightarrow \text{Phenol} B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+H2​O2​→Phenol

  • Reduction: : The compound can undergo reduction reactions to form the corresponding boronate ester.

    B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+Reducing AgentBoronate Ester\text{this compound} + \text{Reducing Agent} \rightarrow \text{Boronate Ester} B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+Reducing Agent→Boronate Ester

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Boronate Esters: From reduction reactions.

Scientific Research Applications

Chemistry

In chemistry, B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid is extensively used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine

In biology and medicine, this compound is used in the development of boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them potential candidates for therapeutic agents.

Industry

Industrially, this compound is used in the manufacture of polymers and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of electronic components and coatings.

Mechanism of Action

The mechanism of action of B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-Fluorophenylboronic Acid: Contains a fluorine substituent, similar to the compound .

    Benzylboronic Acid: Another boronic acid with a benzyl group.

Uniqueness

B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid is unique due to the presence of both a fluorine atom and an amide group. This combination enhances its reactivity and allows for more diverse applications compared to simpler boronic acids.

Properties

IUPAC Name

[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO3/c16-13-7-1-10(2-8-13)9-17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8,19-20H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHODZRCPFKAHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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